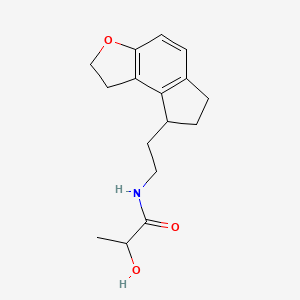

(R,S)-hydroxy Ramelteon Metabolite M-II

Description

Properties

Molecular Formula |

C16H21NO3 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

2-hydroxy-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide |

InChI |

InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19) |

InChI Key |

FGFNIJYHXMJYJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O |

Origin of Product |

United States |

Foundational & Exploratory

(R,S)-hydroxy Ramelteon Metabolite M-II discovery and history

An In-Depth Technical Guide to the Discovery and History of (R,S)-hydroxy Ramelteon (Metabolite M-II)

Introduction

Ramelteon, marketed under the trade name Rozerem, is a melatonin receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset.[1] Unlike many hypnotic agents that modulate the GABA receptor complex, ramelteon's therapeutic action is mediated through its high affinity for the melatonin MT1 and MT2 receptors, which are involved in the regulation of the sleep-wake cycle.[2][3] A critical aspect of ramelteon's clinical pharmacology is its extensive first-pass metabolism in the liver. This biotransformation process results in the formation of several metabolites, with one major active metabolite, known as M-II, circulating at significantly higher concentrations than the parent drug.[1][2] This guide provides a comprehensive technical overview of the discovery, characterization, and pharmacological significance of this key metabolite, (R,S)-hydroxy Ramelteon (M-II).

Discovery and Structural Elucidation

The discovery of M-II was a direct result of comprehensive metabolic profiling studies conducted during the clinical development of ramelteon. Following oral administration of ramelteon to human subjects, plasma samples were analyzed to identify and characterize the resulting metabolic products.

Initial investigations into ramelteon's metabolism in human liver microsomes identified several metabolic pathways, including hydroxylation at various positions on the molecule.[4] The primary routes of metabolism were found to be hydroxylation on the ethyl side chain and at the benzylic position of the cyclopentyl ring.[4] Through these in vitro studies, a monohydroxylated metabolite was identified as the major product.[5]

Subsequent in vivo studies in humans confirmed these findings. Following the administration of radiolabeled ramelteon, analysis of serum samples revealed the presence of four principal metabolites, designated M-I, M-II, M-III, and M-IV.[2][6] Of these, M-II was found to be the most abundant in circulation.[5][6]

The precise chemical structure of M-II was determined to be (S)-N-[2-(1-hydroxy-1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide. The key structural modification from the parent compound, ramelteon, is the addition of a hydroxyl group. This hydroxylation occurs at a benzylic position, creating a new chiral center. As the metabolic process is not completely stereospecific, M-II exists as a racemic mixture of (R)- and (S)- enantiomers at the newly formed hydroxylated carbon, hence the designation (R,S)-hydroxy Ramelteon.

Metabolic Pathway of M-II Formation

Ramelteon undergoes extensive and rapid metabolism, primarily in the liver. The formation of M-II is a result of oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes and recombinant human CYP enzymes have elucidated the specific isoforms involved in this biotransformation.

CYP1A2 has been identified as the major enzyme responsible for the metabolism of ramelteon to M-II.[4][5][7] The CYP2C subfamily and CYP3A4 also contribute to a lesser extent.[4][5][7] The significant role of CYP1A2 in ramelteon's metabolism is underscored by the substantial drug-drug interactions observed when co-administered with strong CYP1A2 inhibitors like fluvoxamine, which can lead to a more than 100-fold increase in ramelteon exposure.[4]

Caption: Metabolic pathway of Ramelteon to M-II and other metabolites.

Pharmacokinetics of M-II

A defining characteristic of M-II is its pharmacokinetic profile, which differs significantly from that of ramelteon. While ramelteon has low oral bioavailability (1.8%) due to extensive first-pass metabolism, this process leads to the rapid formation and high circulating concentrations of M-II.[1]

Systemic exposure to M-II is approximately 20- to 100-fold higher than that of the parent drug.[1][2] The elimination half-life of M-II is also longer than that of ramelteon, ranging from 2 to 5 hours compared to ramelteon's 1 to 2.6 hours.[1] This prolonged half-life and greater systemic exposure suggest that M-II may contribute significantly to the overall clinical effects of ramelteon.[8][9]

| Parameter | Ramelteon | Metabolite M-II |

| Oral Bioavailability | 1.8%[1] | N/A |

| Time to Peak (Tmax) | ~0.75 hours[1] | ~1.1 hours[10] |

| Elimination Half-life (t½) | 1-2.6 hours[1] | 2-5 hours[1] |

| Systemic Exposure (AUC) | Lower | 20- to 100-fold higher[1][2] |

| Protein Binding | ~82%[1] | ~70%[11] |

Table 1: Comparative Pharmacokinetic Parameters of Ramelteon and Metabolite M-II.

Pharmacodynamics and Pharmacological Activity

Despite its high concentrations in the bloodstream, M-II exhibits a lower affinity and potency for the melatonin receptors compared to ramelteon. In vitro binding and functional assays have characterized the pharmacological activity of M-II.[8]

M-II has approximately one-tenth the binding affinity for the MT1 receptor and one-fifth the binding affinity for the MT2 receptor compared to ramelteon.[1][3] Functionally, it is 17- to 25-fold less potent than ramelteon in in vitro assays measuring the inhibition of forskolin-stimulated cAMP production.[1][3][5] However, the substantially higher systemic exposure of M-II is thought to compensate for its lower intrinsic activity, allowing it to contribute to the overall hypnotic effects of ramelteon.[8][9] In vivo studies in cats have shown that higher doses of M-II can significantly improve sleep.[8]

Importantly, like ramelteon, M-II is highly selective for the MT1 and MT2 receptors and has no significant affinity for other receptors, such as GABA, dopamine, serotonin, or opioid receptors.[1][5] M-II does show a weak affinity for the serotonin 5-HT2B receptor, but this is thousands of times lower than its affinity for the melatonin receptors.[9]

| Compound | MT1 Receptor Binding Affinity (Ki, pM) | MT2 Receptor Binding Affinity (Ki, pM) | MT1 Receptor Functional Potency (IC50, pM) | MT2 Receptor Functional Potency (IC50, pM) |

| Ramelteon | Lower (Higher Affinity) | Lower (Higher Affinity) | 21.2[5] | 53.4[5] |

| Metabolite M-II | 114[8] | 566[8] | 208[8][12] | 1470[8][12] |

| Melatonin | Higher (Lower Affinity) | Higher (Lower Affinity) | 77.8[5] | 904.0[5] |

Table 2: Comparative Pharmacodynamics of Ramelteon, Metabolite M-II, and Melatonin at Human MT1 and MT2 Receptors. (Note: Specific Ki values for Ramelteon and Melatonin were not consistently available in the provided search results, hence the qualitative description based on comparative statements.)

Analytical Methodology: LC-MS/MS for Simultaneous Determination

The accurate quantification of both ramelteon and M-II in biological matrices is essential for pharmacokinetic and clinical studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this purpose.[10]

Experimental Protocol

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., diazepam).[10]

-

Add a protein precipitating agent, such as acetonitrile or methanol.

-

Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Separation:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column (e.g., Hedera ODS-2, 5 µm, 150 mm x 2.1 mm).[10]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and an aqueous solution containing a buffer and acid (e.g., 85:15 v/v methanol and 0.1% formic acid in 10 mM ammonium acetate).[10]

-

Flow Rate: A constant flow rate, typically around 0.5 mL/min.[10]

-

Injection Volume: A small, precise volume of the prepared sample supernatant (e.g., 10 µL).

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for ramelteon, M-II, and the internal standard, ensuring high selectivity and sensitivity.

-

Caption: Workflow for the LC-MS/MS analysis of Ramelteon and M-II.

Conclusion

The discovery and characterization of (R,S)-hydroxy Ramelteon (M-II) have been pivotal in understanding the complete pharmacological profile of ramelteon. Initially identified as the major circulating metabolite, M-II was found to be an active molecule, albeit with lower potency than its parent compound. However, its significantly greater systemic exposure and longer half-life strongly suggest a meaningful contribution to the overall therapeutic effect of ramelteon. The elucidation of its metabolic pathway, primarily through CYP1A2, has also been crucial for understanding potential drug-drug interactions. The development of sensitive analytical methods for its quantification has enabled detailed pharmacokinetic and clinical investigations. In essence, the story of M-II highlights the critical importance of comprehensive metabolite profiling in modern drug development, as metabolites can play a significant role in both the efficacy and safety of a therapeutic agent.

References

-

Ramelteon - Wikipedia. (n.d.). Retrieved from [Link]

-

Nishiyama, K., Nishikawa, H., Kato, K., Miyamoto, M., Tsukamoto, T., & Hirai, K. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197-201. Retrieved from [Link]

-

Metabolism of Ramelteon in Human Liver Microsomes and Correlation With the Effect of Fluvoxamine on Ramelteon Pharmacokinetics. (2010). Drug Metabolism and Disposition, 38(8), 1323-1331. Retrieved from [Link]

-

Kato, K., Hirai, K., Nishiyama, K., Uchikawa, O., Fukatsu, K., Ohkawa, S., Kawamata, Y., Miyamoto, M., & Takeda, S. (2005). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. Neuropharmacology, 48(3), 301-310. Retrieved from [Link]

-

Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. (2014). Karger Publishers. Retrieved from [Link]

-

Huq, F. (2008). Molecular Modelling Analysis of the Metabolism of Ramelteon. Journal of Pharmacology and Toxicology, 3(3), 119-126. Retrieved from [Link]

-

Ramelteon | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

-

ROZEREM (ramelteon) tablets label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Li, X., Wang, Y., Zhang, Y., Gu, R., & Lu, W. (2016). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 129, 399-404. Retrieved from [Link]

-

Ramelteon series. (n.d.). Organic Synthesis International. Retrieved from [Link]

-

Aaquil, M., Patel, M. S., Khan, G. J., Bari, A., Hammad, A. M., Nawaz, M. S., ... & Saifali, T. (2018). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF RAMELTEON IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Advance Research, Ideas and Innovations in Technology, 4(2), 1-8. Retrieved from [Link]

- CN105277628A - Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation. (n.d.). Google Patents.

-

Reddy, K. S., Kumar, A. P., & Reddy, P. J. (2011). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Arabian Journal of Chemistry, 4(3), 329-334. Retrieved from [Link]

-

Ramelteon metabolite M-II | 896736-21-3. (n.d.). Shimadzu Chemistry & Diagnostics. Retrieved from [Link]

-

Addendum to NDA 21-782 Clinical Pharmacology Biopharmaceutics Review. (2005). accessdata.fda.gov. Retrieved from [Link]

- CN110996938A - Pharmaceutical composition of ramelteon and method of use thereof. (n.d.). Google Patents.

-

Chemical Structures of Melatonin, Ramelteon and its Metabolites. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Ramelteon - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Organic Synthesis International: melteon series [organicsynthesisinternational.blogspot.com]

- 4. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ramelteon | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. scialert.net [scialert.net]

- 8. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. medchemexpress.com [medchemexpress.com]

Technical Deep Dive: (R,S)-Hydroxy Ramelteon Metabolite M-II

The following technical guide provides an in-depth analysis of the (R,S)-hydroxy Ramelteon Metabolite M-II, focusing on its mechanism of action, pharmacological significance, and experimental characterization.

Mechanism of Action, Pharmacodynamics, and Experimental Characterization

Executive Summary

Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia, specifically sleep onset latency.[1][2] While the parent compound exhibits high affinity for MT1 and MT2 receptors, its clinical efficacy is heavily dependent on its active metabolite, M-II .[2][3][4][5]

M-II is a monohydroxylated derivative of Ramelteon.[2][4][6] Although M-II possesses lower binding affinity (approximately 1/10th) compared to the parent drug, it exhibits a distinct pharmacokinetic profile characterized by significantly higher systemic exposure (20–100 fold higher AUC) and a longer elimination half-life.[2][5] This "exposure-potency paradox" suggests that M-II is a primary driver of the drug's duration of action, particularly in sleep maintenance.[2]

This guide details the stereochemical nature of the (R,S)-hydroxy metabolite, its specific signaling pathways, and the validated protocols used to characterize its activity.[2]

Chemical Identity and Stereochemistry

Ramelteon itself is a pure (S)-enantiomer.[2][7] The formation of M-II involves the hydroxylation of the propionamide side chain, introducing a new chiral center.[2]

-

Parent Compound: (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide.[2][4][8]

-

Metabolic Transformation: Hepatic CYP1A2 (primary) and CYP2C/3A4 (minor) catalyze the hydroxylation at the C2 position of the propionyl group.[2]

-

Stereochemical Distinction:

-

Biological M-II: The major circulating metabolite in humans is specifically the (2S)-hydroxy isomer.[2]

-

(R,S)-M-II: In research settings, the metabolite is often synthesized or supplied as a racemic mixture [(R,S)-hydroxy].[2] Researchers must account for the fact that the (S)-isomer is the biologically dominant and pharmacologically active species [1, 4].[2]

-

Pharmacodynamics: Mechanism of Action

M-II functions as a selective agonist at the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors (GPCRs) located primarily in the Suprachiasmatic Nucleus (SCN) of the hypothalamus.[2][9]

Receptor Selectivity and Signaling

Upon binding to MT1 or MT2, M-II triggers a conformational change that activates the associated Gi/o proteins .[2]

-

G-Protein Activation: The G

i subunit dissociates from the G -

Effector Modulation: G

i inhibits Adenylyl Cyclase (AC) .[2] -

Second Messenger Suppression: This inhibition prevents the conversion of ATP to cyclic AMP (cAMP) .[2]

-

Physiological Outcome: Reduced intracellular cAMP levels lead to decreased Protein Kinase A (PKA) activity, resulting in the suppression of neuronal firing in the SCN.[2] This "quieting" of the master clock promotes sleep initiation (MT1 effect) and phase-shifts the circadian rhythm (MT2 effect) [2, 3].[2]

Quantitative Pharmacology: Parent vs. Metabolite

The table below summarizes the binding affinity (

| Parameter | Receptor | Ramelteon (Parent) | Metabolite M-II | Fold Difference |

| Binding Affinity ( | MT1 | 14.0 pM | 114 – 208 pM | ~10x lower |

| MT2 | 112 pM | 566 – 1,470 pM | ~5-10x lower | |

| Functional Potency ( | MT1 | 21.2 pM | ~208 pM | ~10x less potent |

| MT2 | 53.4 pM | ~1,470 pM | ~27x less potent | |

| Systemic Exposure (AUC) | N/A | Reference (1.[2]0) | 20 – 100x | M-II Dominant |

Data aggregated from Nishiyama et al. and FDA Pharmacology Reviews [1, 5].[2]

Visualization of Mechanism

The following diagrams illustrate the metabolic formation of M-II and its subsequent intracellular signaling cascade.

Diagram 1: Metabolic Pathway & Signaling Logic

Caption: Figure 1.[2][3] CYP1A2-mediated formation of M-II and subsequent MT1/MT2 receptor activation leading to cAMP suppression.[2]

Experimental Protocols

To validate the mechanism and potency of (R,S)-hydroxy Ramelteon Metabolite M-II, the following standardized protocols are recommended. These assays establish causality between the metabolite and receptor modulation.[2]

Protocol A: Radioligand Binding Assay (MT1/MT2 Affinity)

Objective: Determine the equilibrium dissociation constant (

-

Cell Line Preparation: Use Chinese Hamster Ovary (CHO) cells stably expressing human recombinant MT1 or MT2 receptors.[2] Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Membrane Isolation: Centrifuge homogenate at 40,000

for 20 minutes at 4°C. Resuspend the pellet in Tris-HCl buffer to achieve a protein concentration of ~10–20 -

Incubation Setup:

-

Equilibrium Phase: Incubate plates for 150 minutes at 25°C . (Note: Longer incubation ensures equilibrium for slow-dissociating agonists).[2]

-

Termination: Rapidly filter through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine to reduce non-specific binding.[2] Wash 3x with ice-cold buffer.[2]

-

Quantification: Measure radioactivity via gamma counter. Calculate

using the Cheng-Prusoff equation:

Protocol B: Functional cAMP Inhibition Assay

Objective: Verify the functional agonism and potency (

-

Cell Seeding: Seed CHO-hMT1 or CHO-hMT2 cells in 96-well plates at

cells/well. Incubate overnight. -

Pre-Treatment: Wash cells with PBS and add assay buffer containing 500

IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.[2] -

Stimulation & Treatment:

-

Lysis & Detection: Terminate reaction by aspiration and cell lysis. Quantify intracellular cAMP using a competitive immunoassay (e.g., TR-FRET or ELISA based cAMP kits).[2]

-

Analysis: Plot cAMP concentration vs. log[M-II]. A decrease in cAMP indicates agonism.[2] The

represents the concentration of M-II required to inhibit 50% of the Forskolin-induced cAMP response [1].[2]

References

-

Nishiyama, K., et al. (2014).[2][8][11] "Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon." Pharmacology, 93(3-4), 197-201.[2][8][11]

-

Kato, K., et al. (2005).[2] "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology, 48(2), 301-310.[2]

-

Miyamoto, M., et al. (2004).[2] "Ramelteon (TAK-375): a selective melatonin receptor agonist."[2][7][11] Sleep Medicine Reviews, 8, 4.[2]

-

Cayman Chemical. "(R,S)-hydroxy Ramelteon Metabolite M-II Product Information."

-

FDA Center for Drug Evaluation and Research. (2005). "Clinical Pharmacology and Biopharmaceutics Review: Ramelteon (NDA 21-782)."[2]

-

Pandy-Szekeres, G., et al. (2022).[2] "G Protein-Coupled Receptors Database (GPCRdb)."[2] Nucleic Acids Research.[2] [2]

Sources

- 1. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ramelteon - Wikipedia [en.wikipedia.org]

- 3. Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Rozerem (Ramelteon): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Age and gender effects on the pharmacokinetics and pharmacodynamics of ramelteon, a hypnotic agent acting via melatonin receptors MT1 and MT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Ramelteon | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

The Pharmacological Profile of (R,S)-hydroxy Ramelteon Metabolite M-II: A Technical Whitepaper

Executive Summary: The Affinity-Exposure Paradox

Ramelteon is a highly selective melatonin receptor agonist approved in the USA and Japan for the treatment of sleep-onset insomnia[1]. While the parent compound exhibits exceptional binding affinity for MT1 and MT2 receptors, its clinical efficacy is heavily driven by its primary active metabolite, M-II.

In clinical pharmacology, M-II presents a classic "Affinity-Exposure Paradox." Although M-II possesses lower in vitro receptor affinity compared to parent ramelteon, it undergoes significantly less first-pass metabolism. Consequently, M-II circulates at concentrations 20- to 100-fold higher than the parent drug and boasts an extended elimination half-life[2],[3]. This whitepaper provides an in-depth technical analysis of the (R,S)-hydroxy M-II metabolite, detailing its structural biology, pharmacodynamics, systemic kinetics, and the self-validating experimental methodologies used to profile it.

Chemical Identity & Structural Biology

The endogenous human metabolite of ramelteon is formed primarily via oxidation, specifically hydroxylation on the aliphatic side chain. While the circulating in vivo metabolite predominantly features an (S) configuration at the hydroxyl group, the (R,S)-hydroxy Ramelteon Metabolite M-II (CAS: 896736-21-3) is synthesized as a mixed isomer preparation[4],[5].

-

Molecular Formula: C16H21NO3

-

Molecular Weight: 275.3 g/mol

-

IUPAC Name: 2-hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]-propanamide[4]

Application Rationale: In our laboratory experience, while enantiopure (S)-M-II is necessary for highly specific chiral pharmacodynamic mapping, the (R,S)-diastereomeric mixture serves as a highly stable, reliable analytical reference standard for bulk pharmacokinetic (PK) calibration, high-throughput screening, and in vitro assay normalization[4].

Pharmacodynamics: Receptor Profiling & Selectivity

M-II exerts its physiological actions by binding to the Gi protein-coupled receptors MT1 and MT2[1]. Activation of MT1 primarily suppresses neuronal firing in the suprachiasmatic nucleus (SCN) to initiate sleep, while MT2 activation is responsible for resetting the circadian clock[6].

Quantitative Binding and Potency

In functional studies utilizing Chinese Hamster Ovary (CHO) cells expressing human melatonin receptors, M-II demonstrates dose-dependent inhibition of cAMP accumulation[1].

Table 1: Pharmacological Binding and Potency Profile of M-II

| Pharmacological Parameter | M-II Absolute Value | Relative to Parent Ramelteon | Relative to Endogenous Melatonin |

|---|---|---|---|

| MT1 Affinity (Ki) | 114 pmol/L | 10-fold lower | 2.5-fold lower |

| MT2 Affinity (Ki) | 566 pmol/L | 5-fold lower | 1.5-fold lower |

| MT1 Potency (IC50) | 208 pmol/L | 17-fold lower | 4.3-fold lower |

| MT2 Potency (IC50) | 1,470 pmol/L | 28-fold lower | 1.6-fold lower |

Data synthesized from in vitro CHO-hMT1/MT2 functional assays[1],[7].

Off-Target Selectivity

To ensure the hypnotic effects are strictly melatonergic, M-II was screened against a panel of 215 targets (receptors, transporters, ion channels, and enzymes) at high concentrations (10–1,000 μmol/L)[1]. M-II exhibited no affinity for quinone reductase 2 (MT3) up to 10 μM[7]. The only notable off-target interaction was a highly weak affinity for the 5-HT2B receptor (Ki = 1.75 μM), which is approximately 3,000-fold lower than its affinity for MT1/MT2, rendering it physiologically irrelevant at therapeutic doses[1],[7].

Fig 1: MT1/MT2 Gi-coupled signaling pathway mediated by M-II agonism.

Pharmacokinetics & Systemic Dominance

The clinical relevance of M-II is entirely dependent on its pharmacokinetic survivability. When ramelteon is administered orally, it undergoes rapid and extensive first-pass metabolism, primarily mediated by the hepatic CYP1A2 isozyme (with minor contributions from CYP2C and CYP3A4)[2],[3].

Because ramelteon is heavily oxidized to M-II, the absolute oral bioavailability of the parent drug is only 1.8%[2],[3]. Conversely, M-II achieves massive systemic dominance:

-

Systemic Exposure (AUC): M-II circulates at a 20- to 100-fold higher mean systemic exposure than ramelteon[2],[3].

-

Elimination Half-Life: While endogenous melatonin has a fleeting half-life of 20–45 minutes, and parent ramelteon lasts 1–2.6 hours, M-II exhibits an extended half-life of 2 to 5 hours[2],[6].

-

Clearance: The metabolites are eliminated rapidly, with 84% excreted in urine and 4% in feces. Elimination is essentially complete by 96 hours post-dose[2],[3].

Self-Validating Experimental Methodologies

To accurately profile compounds like M-II, experimental designs must move beyond simple measurement and incorporate internal causality and self-validation to prevent artifactual data.

Radioligand Binding Assay (Affinity Determination)

-

Cell Membrane Preparation: Harvest CHO cells stably expressing human MT1 or MT2 receptors.

-

Causality: CHO cells naturally lack endogenous melatonin receptors. Utilizing this null background prevents signal confounding from native GPCRs, ensuring that any detected binding is exclusively MT-driven.

-

-

Radioligand Incubation: Incubate membrane preparations with [125I]-2-iodomelatonin and varying concentrations of M-II.

-

Causality: The exceptionally high specific activity of the 125I isotope allows for precise detection of receptor-ligand interactions at picomolar concentrations, which is mandatory for high-affinity GPCRs.

-

-

Internal Validation (NSB Control): Run parallel assay wells containing 10 μM unlabeled melatonin.

-

Causality: This massive excess of unlabeled ligand saturates all specific orthosteric binding sites. Any remaining radioactive signal is classified as Non-Specific Binding (NSB). The assay self-validates by calculating Specific Binding = Total Binding - NSB.

-

Functional cAMP Accumulation Assay (Potency Determination)

-

Cell Seeding & PDE Inhibition: Seed CHO-hMT1/MT2 cells and pre-incubate with 1 mM IBMX.

-

Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the intracellular degradation of cAMP, IBMX allows the transient cAMP signal to accumulate to robust, detectable levels.

-

-

Adenylyl Cyclase Stimulation: Add 1 μM Forskolin to the assay buffer.

-

Causality: MT1 and MT2 are Gi-coupled receptors that inhibit adenylyl cyclase (AC). If baseline AC activity is naturally low, measuring a further "drop" in cAMP is statistically impossible. Forskolin directly stimulates AC, artificially raising the cAMP baseline so the Gi-mediated inhibition caused by M-II can be accurately quantified[1].

-

-

Agonist Dose-Response & Detection: Add (R,S)-hydroxy M-II in a 10-point serial dilution, lyse the cells, and measure cAMP using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Fig 2: Self-validating workflow for in vitro cAMP accumulation assays.

In Vivo Translation & Clinical Efficacy

The ultimate validation of M-II's pharmacological profile is its translation to in vivo sleep architecture. Despite its lower receptor potency compared to the parent drug, in vivo studies utilizing freely moving feline models demonstrate that higher systemic doses of M-II significantly promote Non-Rapid Eye Movement (NREM) sleep[1]. Because of its high systemic concentration and prolonged half-life, M-II is not merely a byproduct of hepatic clearance, but a critical, active contributor to the sustained hypnotic benefits and sleep efficiency improvements seen in patients taking ramelteon[1],[6].

References

Sources

- 1. karger.com [karger.com]

- 2. Ramelteon - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. (R,S)-hydroxy Ramelteon Metabolite M-II | CAS 896736-21-3 | Cayman Chemical | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. dovepress.com [dovepress.com]

- 7. medchemexpress.com [medchemexpress.com]

Advanced Synthesis Protocol: (R,S)-Hydroxy Ramelteon Metabolite M-II

Topic: Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Medicinal Chemists, Process Scientists, and CMC Leads.

Executive Summary & Pharmacological Context

Ramelteon (Rozerem) is a selective MT1/MT2 melatonin receptor agonist used for the treatment of insomnia.[1][2][3][4][] Its primary active metabolite, M-II , exhibits a distinct pharmacokinetic profile with systemic exposure approximately 20- to 100-fold higher than the parent drug.[3][4][6]

Chemically, M-II is 2-hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide .[2][][7] Unlike the parent achiral propionamide side chain, M-II possesses a hydroxyl group at the

This guide details a robust, scalable synthesis pathway for (R,S)-M-II, prioritizing stereochemical integrity of the core and controlled generation of the side-chain functionality.

Chemical Identity & Retrosynthetic Analysis[5]

Target Molecule Data

| Parameter | Description |

| Common Name | Ramelteon Metabolite M-II (Mixture of Isomers) |

| IUPAC Name | 2-hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide |

| CAS Number | 896736-21-3 (Generic M-II) |

| Molecular Formula | |

| Molecular Weight | 275.34 g/mol |

| Chirality | Core: (8S) [Fixed]; Side-chain: (2R/2S) [Mixed] |

Retrosynthetic Strategy

The synthesis is designed to avoid racemization of the sensitive (8S)-indan core.[] The disconnection approach focuses on the amide bond, splitting the molecule into the stable amine core and a hydroxy-acid derivative.

Strategic Disconnection:

-

Bond Break: Amide linkage between the ethylamine side chain and the propionyl group.[]

-

Fragment A (Nucleophile): (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine.[][8][9]

-

Fragment B (Electrophile): A masked

-hydroxy propionic acid equivalent (e.g., 2-acetoxypropanoyl chloride or lactic acid).[]

Rationale: Direct coupling with unprotected lactic acid can lead to self-esterification (polylactide formation).[] Therefore, an O-protected precursor (2-acetoxypropanoyl chloride) is selected to ensure clean mono-acylation, followed by mild hydrolysis.[]

Figure 1: Retrosynthetic disconnection of Ramelteon M-II showing the separation of the chiral core from the functionalized side chain.[]

Detailed Synthetic Protocol

Phase 1: Preparation of the Activated Side Chain

To synthesize the (R,S)-mixture, we utilize racemic lactic acid as the starting material. However, to prevent polymerization during the amide coupling, the hydroxyl group must be protected.

Step 1.1: Acetylation of (R,S)-Lactic Acid

-

Reagents: (R,S)-Lactic acid, Acetyl chloride, Sulfuric acid (cat).

-

Procedure: Reflux lactic acid with excess acetyl chloride.[]

-

Product: (R,S)-2-acetoxypropanoic acid.[]

Step 1.2: Activation to Acid Chloride

-

Reagents: Thionyl chloride (

), DMF (cat), Toluene. -

Protocol:

-

Dissolve (R,S)-2-acetoxypropanoic acid in dry toluene.

-

Add catalytic DMF (0.05 eq).[]

-

Add

(1.2 eq) dropwise at 0°C.[] -

Warm to room temperature and stir for 2 hours.

-

Concentrate in vacuo to remove excess

.[]

-

-

Why this works: Converting to the acid chloride creates a highly reactive electrophile that couples rapidly with the Ramelteon amine, minimizing thermal stress on the core.

Phase 2: Amide Coupling (The Critical Step)

This step links the core to the side chain.[]

-

Starting Material: (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine HCl salt.[][8][9]

-

Reagents: Triethylamine (

), Dichloromethane (DCM).[] -

Protocol:

-

Suspend the amine HCl salt (1.0 eq) in anhydrous DCM (10 volumes).

-

Cool to 0°C.

-

Add

(2.5 eq) to liberate the free base and scavenge HCl.[] -

Add (R,S)-2-acetoxypropanoyl chloride (1.1 eq) dissolved in DCM dropwise over 30 minutes.

-

Process Control: Monitor by HPLC for disappearance of amine.

-

Quench with water.[] Wash organic layer with 1N HCl (remove unreacted amine) and sat.[]

. -

Dry over

and concentrate to yield the O-acetylated intermediate .

-

Phase 3: Deprotection to Yield (R,S)-M-II

The final step reveals the hydroxyl group.[]

-

Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).[]

-

Protocol:

-

Dissolve the O-acetylated intermediate in THF/Water.[]

-

Add LiOH monohydrate (1.5 eq) at 0°C.

-

Stir at 0–5°C for 2 hours. Note: Keep temperature low to prevent amide hydrolysis.

-

Workup: Neutralize to pH 7 with 1N HCl. Extract with Ethyl Acetate.[]

-

Purification: Recrystallize from Isopropyl Acetate/Heptane or purify via Flash Chromatography (0-5% MeOH in DCM).

-

Process Logic & Workflow Visualization

The following diagram illustrates the complete forward synthesis, highlighting the protection strategy used to ensure high purity.

Figure 2: Step-by-step synthetic workflow for (R,S)-M-II utilizing an O-protection strategy.

Analytical Characterization & Validation

To ensure the product meets "Reference Standard" quality, the following analytical criteria must be met.

HPLC Purity Profile

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[]

-

Target: Purity > 98.5%.

Stereochemical Validation (Self-Validating System)

Since the product is a mixture of diastereomers ((S,R) and (S,S)), standard NMR will show signal splitting (doubling) for nuclei near the chiral centers.

| Technique | Expected Observation | Interpretation |

| 1H NMR (DMSO-d6) | Splitting of the side-chain methyl doublet ( | Confirms presence of both diastereomers.[] |

| 13C NMR | Doubling of the amide carbonyl carbon signal. | Confirms diastereomeric mixture.[] |

| Chiral HPLC | Two distinct peaks with approx 1:1 ratio.[] | Validates the (R,S) nature of the side chain while core remains (S). |

Mass Spectrometry (LC-MS)[5][12]

-

Ionization: ESI Positive Mode.

-

Parent Ion:

m/z.[] -

Key Fragment: Loss of water (

) is common for hydroxy-amides.[]

Optimization & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Low Yield in Coupling | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; keep Acid Chloride under |

| Amide Hydrolysis | LiOH step too aggressive | Lower temperature to 0°C; reduce reaction time; switch to |

| Racemization of Core | High temperature or strong base | Avoid heating >40°C during coupling; use weak bases like DIPEA or |

References

-

Nishiyama, K., et al. (2014).[2] Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. Pharmacology, 93(3-4), 197–201.[2][] [Link]

-

Takeda Pharmaceutical Company. (2005).[] Ramelteon (Rozerem) Prescribing Information. FDA Access Data. [Link]

-

Uchikawa, O., et al. (2002).[10] Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists. Journal of Medicinal Chemistry, 45(19), 4222-4239. [Link]

Sources

- 1. CN110996938A - Pharmaceutical composition of ramelteon and method of use thereof - Google Patents [patents.google.com]

- 2. karger.com [karger.com]

- 3. Ramelteon - Wikipedia [en.wikipedia.org]

- 4. Organic Synthesis International: melteon series [organicsynthesisinternational.blogspot.com]

- 6. drugs.com [drugs.com]

- 7. caymanchem.com [caymanchem.com]

- 8. WO2010041271A2 - Process for preparation of (s)-n-[2-(1,6,7,8-tetrahydro-2h-indeno[5,4-b]furan-8-yl)ethyl] propionamide and novel intermediates thereof - Google Patents [patents.google.com]

- 9. jigschemical.com [jigschemical.com]

- 10. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of (R,S)-hydroxy Ramelteon (Metabolite M-II)

Executive Summary

Ramelteon, a selective MT1/MT2 melatonin receptor agonist, is a therapeutic agent for insomnia.[1] Its clinical efficacy is not solely dependent on the parent compound; it undergoes extensive first-pass metabolism to form several metabolites, with (R,S)-hydroxy Ramelteon, known as M-II, being the major and pharmacologically active metabolite.[2][3] The systemic exposure to M-II is 20- to 100-fold higher than that of the parent drug, Ramelteon, making the characterization of its metabolic fate a critical component of understanding the drug's overall pharmacological profile and potential for drug-drug interactions (DDIs).[4] This guide provides a comprehensive framework for investigating the in vitro metabolism of M-II, grounded in established scientific principles and regulatory expectations. We will detail the experimental logic, provide validated protocols, and explain how to interpret the resulting data to build a complete metabolic profile for this key active metabolite.

Foundational Concepts: Why In Vitro Metabolism Studies are Crucial

Before initiating clinical trials, it is imperative to characterize the metabolic pathways of a new chemical entity and its significant metabolites.[5] In vitro systems provide a cost-effective, high-throughput, and ethically sound method to achieve this.[6][7] The primary goals of these studies, as outlined by regulatory bodies like the FDA, are to:

-

Identify Major Metabolic Pathways: Determine the primary routes of biotransformation (e.g., oxidation, glucuronidation).[8]

-

Reaction Phenotyping: Pinpoint the specific enzyme isoforms (e.g., Cytochrome P450s, UGTs) responsible for the metabolism.[7][9]

-

Anticipate Drug-Drug Interactions (DDIs): Use the identified pathways to predict potential interactions with co-administered drugs that may inhibit or induce the metabolizing enzymes.[10][11]

-

Inform Clinical Study Design: Data from in vitro studies guide the design of clinical DDI studies and help in interpreting variability in patient response.[8][11]

Ramelteon itself is primarily metabolized by CYP1A2, with minor contributions from CYP2C and CYP3A4 isoforms.[12][13] Its major active metabolite, M-II, is subsequently cleared through its own metabolic pathways. Published data indicates that M-II is primarily metabolized by CYP3A4.[4] Our in vitro strategy will be designed to rigorously confirm this and explore other potential pathways, such as Phase II conjugation.

Experimental Strategy: A Multi-Faceted Approach to M-II Metabolism

A robust investigation relies on a logical, stepwise approach that begins with a broad screening system and progressively narrows the focus to specific enzymes. Our strategy is divided into two core components: elucidating Phase I (oxidative) metabolism and investigating Phase II (conjugative) metabolism.

Phase I Metabolism: Identifying the Oxidative Machinery

The primary objective here is to confirm the role of CYP3A4 and identify any other contributing CYP isoforms in the metabolism of M-II.

Causality Behind Experimental Choices

-

Human Liver Microsomes (HLMs): We begin with pooled HLMs because they are a well-characterized, subcellular fraction containing the full complement of Phase I CYP enzymes.[6][8] Using a pooled sample from multiple donors helps to average out the effects of genetic polymorphism and inter-individual variability in enzyme expression.[8]

-

Recombinant Human CYPs (rhCYPs): This is the gold-standard for unambiguous enzyme identification.[6] By incubating M-II with individual, cDNA-expressed CYP isoforms, we can directly measure which enzymes are capable of metabolizing the compound, eliminating the confounding activity of other enzymes present in HLMs.

-

Selective Chemical Inhibitors: This approach provides corroborating evidence within the more complex HLM matrix.[13] By observing a significant decrease in M-II metabolism in the presence of a known, selective inhibitor (e.g., ketoconazole for CYP3A4), we can infer the importance of that specific CYP isoform in the overall metabolism.[12]

Detailed Experimental Protocol: CYP Reaction Phenotyping

This protocol integrates the HLM, rhCYP, and chemical inhibitor experiments.

A. Materials & Reagents:

-

(R,S)-hydroxy Ramelteon (M-II)

-

Pooled Human Liver Microsomes (from at least 10 donors)

-

Recombinant human CYPs (CYP1A2, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Selective CYP Inhibitors: Ketoconazole (CYP3A4), Fluvoxamine (CYP1A2), Sulfaphenazole (CYP2C9), etc.

-

Acetonitrile with 0.1% Formic Acid (Stopping/Extraction Solvent)

-

Control compounds (e.g., Midazolam for CYP3A4, Phenacetin for CYP1A2)

B. Step-by-Step Methodology:

-

Preparation: Thaw all biological reagents (HLMs, rhCYPs) on ice. Prepare working solutions of M-II, inhibitors, and control compounds in buffer or a suitable solvent (e.g., DMSO, ensuring final solvent concentration is <0.5%).

-

Incubation Setup: In a 96-well plate or microcentrifuge tubes, combine the following in order:

-

Phosphate Buffer

-

Enzyme source (HLM at ~0.5 mg/mL or rhCYP at ~10-25 pmol/mL)

-

M-II (at a concentration near its Km, if known, or typically 1-10 µM for screening)

-

For inhibitor arms: Add the selective chemical inhibitor and pre-incubate for 5-10 minutes at 37°C.

-

-

Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes). The time should be within the linear range of metabolite formation, determined in preliminary experiments.

-

Termination: Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an internal standard for analytical quantification.

-

Sample Processing: Vortex the samples and centrifuge at >3,000 x g for 15 minutes to pellet the protein.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to measure the depletion of M-II and/or the formation of its metabolites.

C. Self-Validating Controls:

-

No Cofactor Control: Incubations without the NADPH regenerating system. This control ensures that any observed metabolism is enzymatically driven and NADPH-dependent.

-

No Enzyme Control: Incubations without HLMs or rhCYPs. This controls for any non-enzymatic degradation of M-II.

-

Positive Controls: Incubate known probe substrates for each CYP (e.g., midazolam for CYP3A4) with and without their respective inhibitors to confirm the activity of the enzyme systems and the potency of the inhibitors.

Data Presentation and Interpretation

The results can be summarized to clearly identify the key enzymes.

Table 1: Hypothetical Results for M-II Phase I Metabolism

| Experimental System | Condition | M-II Depletion Rate (pmol/min/mg protein) | % Contribution / Inhibition |

|---|---|---|---|

| Recombinant CYPs | (% of Total rhCYP Activity) | ||

| CYP3A4 | 150.2 | 88.8% | |

| CYP1A2 | 8.5 | 5.0% | |

| CYP2C9 | 6.3 | 3.7% | |

| CYP2C19 | 4.1 | 2.4% | |

| CYP2D6 | <1.0 | <1% | |

| HLMs with Inhibitors | (% Inhibition of HLM Activity) | ||

| No Inhibitor (Control) | 165.7 | N/A | |

| + Ketoconazole (1 µM) | 18.2 | 89.0% |

| | + Fluvoxamine (10 µM) | 155.1 | 6.4% |

Phase II Metabolism: The Glucuronidation Pathway

Phase II metabolism involves the conjugation of endogenous molecules to a drug or its metabolite to increase water solubility and facilitate excretion.[14] Since Ramelteon forms glucuronide conjugates, it is a critical scientific step to investigate this possibility for its major metabolite, M-II.[15]

Rationale for Glucuronidation Screening

The M-II structure contains a hydroxyl group, which is a prime site for glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes.[16] UGTs are abundant in the liver and are a major pathway for the clearance of many drugs.[17] Identifying a glucuronidation pathway is essential for a complete metabolic picture and understanding clearance mechanisms.

Detailed Experimental Protocol: M-II Glucuronide Formation

A. Materials & Reagents:

-

All materials from the Phase I protocol.

-

Human Liver S9 Fraction or HLMs (UGTs are also present in microsomes).

-

UDP-glucuronic acid (UDPGA) - the essential cofactor for UGTs.

-

Alamethicin (a pore-forming agent to overcome latency of UGT enzymes in microsomes).

-

Saccharolactone (a general inhibitor of β-glucuronidase, which can reverse the reaction).

B. Step-by-Step Methodology:

-

Preparation: Thaw biological reagents on ice. Prepare a stock solution of UDPGA.

-

Microsome Activation (if using HLMs): Pre-incubate HLMs with Alamethicin (e.g., 50 µg/mg protein) on ice for 15 minutes to permeabilize the microsomal membrane and ensure UDPGA access to the UGT active site.

-

Incubation Setup: Combine the following:

-

Phosphate Buffer (pH 7.4)

-

Activated HLMs (0.5 mg/mL) or S9 fraction

-

Saccharolactone

-

M-II (1-10 µM)

-

-

Initiation: Start the reaction by adding UDPGA (typically 2-5 mM final concentration).

-

Incubation & Termination: Follow steps 4-7 from the Phase I protocol. The LC-MS/MS method must be configured to detect the mass of the putative M-II-glucuronide (M-II mass + 176.03 Da).

C. Self-Validating Controls:

-

No Cofactor Control: The most critical control is an incubation without UDPGA. The formation of the glucuronide conjugate should be strictly dependent on the presence of this cofactor.

-

No Enzyme Control: Incubations without the enzyme source to check for non-enzymatic conjugation.

Integrated Metabolic Pathway and Conclusion

The culmination of these in vitro experiments allows for the construction of a comprehensive metabolic map for Ramelteon and its primary active metabolite, M-II.

Conclusion: This technical guide outlines a rigorous, field-proven strategy for elucidating the in vitro metabolism of the (R,S)-hydroxy Ramelteon (M-II) metabolite. By employing a combination of broad screening in human liver fractions and specific phenotyping with recombinant enzymes and chemical inhibitors, researchers can confidently identify the enzymes responsible for both Phase I and Phase II metabolism. The data strongly indicate that while Ramelteon is a CYP1A2 substrate, its major active metabolite M-II is primarily cleared by CYP3A4.[4][12] This enzymatic "hand-off" has significant clinical implications, particularly for predicting and managing drug-drug interactions. A patient taking a strong CYP3A4 inhibitor (e.g., ketoconazole) would be expected to have significantly elevated levels of M-II, potentially altering the drug's efficacy and safety profile. The protocols and logical framework presented here provide a self-validating system to generate the robust data required for regulatory submission and to further our understanding of this important hypnotic agent.

References

-

Metabolism of Ramelteon in Human Liver Microsomes and Correlation with the Effect of Fluvoxamine on Ramelteon Pharmacokinetics. (2010). ResearchGate. [Link]

-

Molecular Modelling Analysis of the Metabolism of Ramelteon. (2008). Science Alert. [Link]

-

Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. (2006). PMC. [Link]

-

Contribution of CYP1A2 in the hepatic metabolism of melatonin: studies with isolated microsomal preparations and liver slices. (2001). University of Surrey. [Link]

-

Pharmacological characterization of M-II, the major human metabolite of ramelteon. (2014). Karger Publishers. [Link]

-

Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2022). PMC. [Link]

-

Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). BS Publications. [Link]

-

In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register. [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. (2017). Regulations.gov. [Link]

-

The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (2008). ResearchGate. [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry. (2020). FDA. [Link]

-

What In Vitro Metabolism and DDI Studies Do I Actually Need?. (2019). BioIVT. [Link]

-

Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. (2014). Karger Publishers. [Link]

-

In vitro test methods for metabolite identification: A review. (2018). SciSpace. [Link]

-

Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice. (2019). PMC. [Link]

-

The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies. (1995). PubMed. [Link]

-

VICH GL47: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals. (2011). EMA. [Link]

-

Metabolism of Ramelteon in Human Liver Microsomes and Correlation With the Effect of Fluvoxamine on Ramelteon Pharmacokinetics. (2010). PubMed. [Link]

-

Cytochrome P450 isoforms involved in melatonin metabolism in human liver microsomes. (2001). European Journal of Clinical Pharmacology. [Link]

-

Addendum to NDA 21-782 Clinical Pharmacology Biopharmaceutics Review. (2005). accessdata.fda.gov. [Link]

-

Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. (2009). PMC. [Link]

-

Metabolic pathway of ramelteon in humans. (2009). ResearchGate. [Link]

-

Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (N.d.). ISSX. [Link]

-

The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. (2013). PubMed. [Link]

-

Cytochrome P450-Mediated Metabolism of Melatonin. (2020). University of Surrey. [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). PMC. [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. [Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). PMC. [Link]

Sources

- 1. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. bspublications.net [bspublications.net]

- 9. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 11. bioivt.com [bioivt.com]

- 12. researchgate.net [researchgate.net]

- 13. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. xenotech.com [xenotech.com]

The Hidden Half of Ramelteon Efficacy: The Pharmacological Role of the M-II Metabolite in Insomnia Therapeutics

The Pharmacokinetic Paradox of Ramelteon

Ramelteon, a highly selective melatonin receptor agonist (MRA), is a cornerstone in the pharmacotherapy of sleep-onset insomnia. It acts primarily on the MT1 and MT2 receptors located in the suprachiasmatic nucleus (SCN) of the hypothalamus. However, a glaring pharmacokinetic paradox exists: the parent compound, ramelteon, undergoes extensive first-pass metabolism, resulting in a remarkably short elimination half-life of approximately 1.28 hours[1]. Despite this rapid clearance, patients experience sustained sleep maintenance and chronobiotic benefits throughout the night[2].

As a Senior Application Scientist analyzing this pharmacokinetic-pharmacodynamic (PK/PD) disconnect, the answer lies not in the parent drug, but in its major circulating active metabolite: (R,S)-hydroxy Ramelteon (Metabolite M-II) [3]. M-II is produced primarily via by the cytochrome P450 1A2 (CYP1A2) isoenzyme[1]. Understanding the pharmacological profile of M-II is critical for drug development professionals seeking to design next-generation MRAs or predict complex drug-drug interactions (DDIs).

Pharmacodynamic Profiling: Receptor Affinity and Selectivity

M-II is a mixed isomer preparation (R and S configuration at the hydroxy group) of the ramelteon metabolite[3]. To understand its contribution to clinical efficacy, we must evaluate its binding kinetics at the MT1 and MT2 receptors.

While M-II possesses lower intrinsic affinity for MT1 and MT2 receptors compared to the parent drug, its massive systemic exposure compensates for this reduced potency. Specifically, the affinity of M-II for MT1 receptors is approximately 10-fold lower than ramelteon, and its affinity for MT2 receptors is 5-fold lower[1].

Table 1: Comparative Pharmacological and Pharmacokinetic Parameters

| Compound | MT1 Affinity ( | MT2 Affinity ( | Elimination Half-Life ( | Relative Systemic Exposure (AUC) |

| Ramelteon | ~11.4 | ~113.2 | 1.28 | 1x (Baseline) |

| Melatonin | ~45.6 | ~377.3 | 0.5 - 0.8 | N/A |

| Metabolite M-II | 114 | 566 | 2.27 - 2.56 | ~39x |

Data derived from in vitro binding assays using Chinese hamster ovary (CHO) cells expressing human MT1/MT2 receptors[2][1].

Mechanistic Role in Efficacy: The "Area Under the Curve" Advantage

The causality behind M-II's clinical relevance is rooted in its pharmacokinetic dominance. Following a standard 16-mg oral dose of ramelteon, the mean systemic exposure (Area Under the Curve, AUC) of M-II is approximately than that of the parent compound[1]. Furthermore, its half-life is extended to up to 2.56 hours[1].

In neuropharmacology, receptor occupancy over time is the primary driver of sustained efficacy. The prolonged presence of M-II in the systemic circulation ensures continuous agonism of the MT1 receptor (attenuating the SCN's alerting signals) and the MT2 receptor (facilitating circadian phase shifting)[4]. In in vivo feline models, administration of M-II alone and decreases wakefulness for up to 6 hours post-administration[5], directly mirroring the clinical effects of ramelteon.

Ramelteon metabolism to M-II via CYP1A2 and subsequent MT1/MT2 receptor activation pathways.

Experimental Methodologies: Validating M-II Pharmacology

To establish the aforementioned

Protocol A: In Vitro Radioligand Binding Assay for MT1/MT2 Affinity

Objective : Determine the inhibition constant (

Step-by-Step Methodology :

-

Cell Membrane Preparation : Culture CHO cells stably expressing human MT1 or MT2 receptors. Harvest and homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

-

Assay Incubation : In a 96-well plate, combine 50 µg of membrane protein, 100 pM

-melatonin, and varying concentrations of M-II ( -

Equilibration : Incubate the mixture at 25°C for 60 minutes. Self-Validation Step: Include a control well with 1 µM unlabeled melatonin to define non-specific binding (NSB). Total binding minus NSB equals specific binding. This ensures the signal is exclusively receptor-mediated.

-

Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer to remove unbound radioligand.

-

Quantification : Measure the filter-bound radioactivity using a liquid scintillation counter.

-

Data Analysis : Plot the displacement curve using non-linear regression. Calculate the

(e.g., [5]) and convert to

Step-by-step radioligand binding assay workflow for determining M-II receptor affinity.

Protocol B: In Vivo Sleep Architecture Analysis (Polysomnography)

Objective : Evaluate the sleep-promoting efficacy of M-II[5]. Step-by-Step Methodology :

-

Surgical Implantation : Under general anesthesia, implant cortical electroencephalogram (EEG) and nuchal electromyogram (EMG) electrodes in adult male cats[1]. Allow a 2-week recovery period.

-

Habituation : Acclimate the animals to the recording chamber for 24 hours prior to dosing to eliminate stress-induced sleep disruptions.

-

Dosing & Recording : Administer M-II (0.1 to 1 mg/kg, p.o.) or vehicle control at the onset of the active phase[5]. Continuously record EEG and EMG signals for 12 hours.

-

Scoring : Epochs are blindly scored as Wakefulness, NREM sleep, or REM sleep based on amplitude and frequency criteria. Self-Validation Step: Blinded scoring prevents observer bias, ensuring the statistical significance of NREM enhancement (e.g.,

[5]) is robust.

Clinical & Drug Development Implications

The reliance on a potent, long-acting metabolite has profound implications for clinical practice and future drug design.

-

Drug-Drug Interactions (DDIs) : Because ramelteon is primarily metabolized by CYP1A2 and CYP2C19, inhibitors of these enzymes (especially fluvoxamine) can considerably increase ramelteon and M-II concentrations, leading to contraindicated toxicity and next-day residual effects[4][6].

-

Active Metabolite Drug Design : The ramelteon/M-II dynamic serves as a blueprint for CNS therapeutics. By designing a parent molecule that is rapidly converted into a longer-acting, highly exposed active metabolite[6], developers can achieve sustained receptor engagement without the need for complex extended-release formulations.

References

-

Nishiyama, K., et al. "Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon." Pharmacology (Karger Publishers), 2014. [Link]

-

"Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications." ResearchGate.[Link]

-

"Comparable fracture risk between orexin and melatonin receptor agonists." PMC - NIH.[Link]

Sources

- 1. karger.com [karger.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Comparable fracture risk between orexin and melatonin receptor agonists: integrating active-comparator and population-based evidence - PMC [pmc.ncbi.nlm.nih.gov]

(R,S)-hydroxy Ramelteon Metabolite M-II commercial availability

Topic: Technical Guide: (R,S)-hydroxy Ramelteon Metabolite M-II Audience: Researchers, DMPK Scientists, and Analytical Chemists.

Executive Summary

(R,S)-hydroxy Ramelteon Metabolite M-II is the primary active metabolite of Ramelteon (Rozerem), a selective melatonin receptor agonist used for insomnia. While Ramelteon itself acts as a potent MT1/MT2 agonist, M-II plays a critical role in the drug's clinical pharmacodynamics due to its significantly higher systemic exposure (20–100 fold > parent) and longer elimination half-life.[1]

Commercially, M-II is available as a reference standard, typically as a mixture of isomers at the hydroxyl position. This guide details its chemical properties, commercial sourcing, pharmacological significance, and validated protocols for synthesis and analytical detection.

Chemical Specifications & Commercial Availability

M-II retains the core (S)-enantiomeric configuration of the indane ring found in Ramelteon but introduces a new chiral center at the 2-position of the propionamide side chain via hydroxylation. Commercial standards are often racemic at this specific hydroxyl position.

Table 1: Chemical Identity[2][3][4]

| Feature | Specification |

| Common Name | Ramelteon Metabolite M-II |

| Chemical Name | 2-hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide |

| CAS Number | 896736-21-3 (Mixture of hydroxy isomers)1246812-22-5 (Deuterated M-II-d3) |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| Stereochemistry | (8S)-indane core; (R,S)-hydroxyl mixture |

| Solubility | Soluble in DMSO (>10 mg/mL), Methanol, Chloroform |

Table 2: Commercial Suppliers & Formats

| Supplier | Catalog / Format | Purity | Application |

| Cayman Chemical | Item No. 20389 (Parent)Item No. 9002646 (Metabolite) | ≥98% | HTS, Binding Assays |

| Toronto Research Chemicals (TRC) | Cat. R110060 | ≥95% | Reference Standard |

| MedChemExpress (MCE) | Cat. HY-103005 | 98.24% | In vitro pharmacology |

| LGC Standards | Various formats | Pharm. Grade | Impurity profiling |

Pharmacological Profile

M-II is unique among metabolites because it retains significant pharmacological activity. Although its affinity for the melatonin receptors is lower than the parent drug, its high plasma concentration makes it a major contributor to the net clinical effect.

Mechanism of Action

-

Target: Agonist at MT1 (Sleep onset) and MT2 (Circadian phase shifting) receptors.[2][3]

-

Selectivity: High selectivity over MT3 (quinone reductase 2) and other neurotransmitter receptors.

Table 3: Binding Affinity & Pharmacokinetics (Human)

| Parameter | Ramelteon (Parent) | Metabolite M-II | Fold Difference |

| MT1 Affinity (Ki) | ~14 pM | ~114 pM | ~10x lower affinity |

| MT2 Affinity (Ki) | ~112 pM | ~566 pM | ~5x lower affinity |

| Systemic Exposure (AUC) | Reference (1.0) | 20–100x Parent | Significantly Higher |

| Elimination Half-life (t½) | 1.0 – 2.6 h | 2.0 – 5.0 h | ~2x Longer |

| Primary Enzyme | CYP1A2 (Substrate) | CYP3A4 (Metabolism) | - |

Biosynthesis & Pathway Visualization

Ramelteon undergoes extensive first-pass metabolism in the liver. The primary pathway is oxidation via CYP1A2 , converting the propionyl group into the 2-hydroxy derivative (M-II).

Diagram 1: Ramelteon Metabolic Pathway

Caption: Primary metabolic route of Ramelteon showing the CYP1A2-mediated conversion to the active metabolite M-II.

Experimental Protocols

Protocol A: Chemical Synthesis of Reference Standard

Rationale: For research purposes, isolating M-II from biological matrices is inefficient. A direct chemical synthesis is preferred for generating reference material. Note: This route produces the (R,S)-hydroxy mixture typically sold commercially.

-

Starting Material: (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine (The amine core of Ramelteon).[4][3]

-

Reagent: 2-acetoxypropionyl chloride (Racemic) or Lactic acid with coupling agents (EDC/HOBt).

-

Reaction:

-

Dissolve amine core in DCM (Dichloromethane) with TEA (Triethylamine).

-

Add 2-acetoxypropionyl chloride dropwise at 0°C.

-

Stir at RT for 2 hours (Formation of protected amide).

-

-

Deprotection: Treat the intermediate with mild aqueous base (LiOH or K2CO3 in MeOH/Water) to remove the acetyl group, yielding the free hydroxyl.

-

Purification: Flash column chromatography (EtOAc/Hexane) to isolate (R,S)-hydroxy Ramelteon M-II.

Protocol B: Analytical Detection (LC-MS/MS)

Rationale: Validated method for quantifying M-II in human plasma, critical for PK studies given the metabolite's high abundance.

System Parameters:

-

Instrument: Triple Quadrupole MS (e.g., AB Sciex API 4000 or Waters TQD).

-

Column: Hedera ODS-2 (5 μm, 150 × 2.1 mm) or Poroshell 120 EC-C18.

-

Mobile Phase:

-

Flow Rate: 0.5 mL/min.

MS/MS Transitions (Positive MRM):

-

Ramelteon: m/z 260.2 → 201.1

-

Metabolite M-II: m/z 276.2 → 201.1 (Hydroxyl group adds +16 Da; fragment 201.1 corresponds to the stable indane core).

-

Internal Standard: Diazepam or Ramelteon-d5.

Sample Preparation (Protein Precipitation):

-

Aliquot 200 μL plasma.

-

Add 600 μL Acetonitrile (containing Internal Standard).

-

Vortex (1 min) and Centrifuge (10,000 rpm, 10 min).

-

Inject 5–10 μL of supernatant.

Diagram 2: Analytical Workflow

Caption: Validated LC-MS/MS workflow for the simultaneous quantification of Ramelteon and M-II in plasma.

References

-

Nishiyama, K., et al. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon.[8] Pharmacology.[1][9][5][7][8][10][11][12] Link

-

Cayman Chemical. (n.d.). (R,S)-hydroxy Ramelteon Metabolite M-II Product Information.Link

-

Zhang, X., et al. (2019). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma. Biomedical Chromatography.[5][6][10][11] Link

-

MedChemExpress. (n.d.). Ramelteon Metabolite M-II Datasheet.[13]Link

-

PrescriberPoint. (2026). Ramelteon Clinical Pharmacology & Pharmacokinetics.[5][6][8]Link

Sources

- 1. US20210113456A1 - Pharmaceutical compositions of ramelteon and methods of use thereof - Google Patents [patents.google.com]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. WO2010041271A2 - Process for preparation of (s)-n-[2-(1,6,7,8-tetrahydro-2h-indeno[5,4-b]furan-8-yl)ethyl] propionamide and novel intermediates thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drugs.com [drugs.com]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lotusfeetpharma.com [lotusfeetpharma.com]

Pharmacological and Analytical Profiling of (R,S)-hydroxy Ramelteon Metabolite M-II (CAS 896736-21-3)

Executive Summary

Ramelteon is a highly selective melatonin receptor agonist (MT1/MT2) prescribed primarily for the treatment of sleep-onset insomnia[1]. While the parent compound exhibits potent chronobiotic properties, its primary circulating active metabolite—(R,S)-hydroxy Ramelteon Metabolite M-II (M-II) —plays a critical, often underappreciated role in its sustained clinical efficacy[2]. This technical guide provides an in-depth analysis of M-II, detailing its physicochemical properties, pharmacokinetic dominance, receptor binding profile, and the rigorous, self-validating experimental protocols required for its pharmacological characterization.

Physicochemical Identity & Structural Profiling

M-II is formed via the oxidation of ramelteon, introducing a hydroxyl group that creates a mixed isomer preparation at the newly formed chiral center[3]. This structural modification fundamentally alters its pharmacokinetic behavior without abolishing its pharmacodynamic target engagement.

Table 1: Physicochemical Properties of M-II [3][4][5]

| Property | Specification |

| Chemical Name | 2-hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]-propanamide |

| CAS Number | 896736-21-3 |

| Molecular Formula | C16H21NO3 |

| Molecular Weight | 275.34 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, and Acetonitrile |

| SMILES | CC(O)C(NCC[C@H]1C2=C(CC1)C=CC3=C2CCO3)=O |

Metabolic Causality: The Pharmacokinetic Shift

The clinical relevance of M-II is rooted in its unique pharmacokinetic profile. Ramelteon undergoes rapid and extensive first-pass metabolism, primarily driven by hepatic cytochrome P450 1A2 (CYP1A2), with minor contributions from CYP2C and CYP3A4[1]. This oxidation yields four primary metabolites (M-I, M-II, M-III, M-IV), among which M-II is the only pharmacologically active species[6].

Crucially, while M-II possesses lower intrinsic receptor affinity than the parent drug, it circulates at concentrations 20- to 100-fold higher than ramelteon[1][6]. Furthermore, the elimination half-life of M-II is significantly prolonged (2 to 5 hours) compared to ramelteon (1 to 2.6 hours) and endogenous melatonin (20 to 45 minutes)[1]. This sustained systemic exposure provides the prolonged receptor engagement necessary for maintaining sleep architecture throughout the night, explaining the extended duration of action observed in vivo[2].

Hepatic CYP1A2-mediated metabolic pathway of Ramelteon yielding the active M-II metabolite.

Pharmacodynamics: Receptor Binding & Efficacy

M-II retains the high selectivity of ramelteon for MT1 and MT2 receptors over the MT3 (quinone reductase 2) binding site and other neurotransmitter receptors[7]. The MT1 receptor is primarily implicated in sleep onset (attenuating the circadian alerting signal), while the MT2 receptor is associated with circadian phase-shifting[8].

Table 2: Comparative Receptor Binding Affinities and Functional Potencies [2][7][8]

| Compound | MT1 Affinity (Ki) | MT2 Affinity (Ki) | MT1 Potency (IC50) | MT2 Potency (IC50) |

| Ramelteon | ~14 pmol/L | ~112 pmol/L | ~12 pmol/L | ~52 pmol/L |

| M-II Metabolite | 114 pmol/L | 566 pmol/L | 208 pmol/L | 1470 pmol/L |

Analytical Insight: M-II exhibits a 10-fold and 5-fold reduction in binding affinity for MT1 and MT2, respectively, compared to the parent drug. However, its massive systemic exposure entirely compensates for this reduced potency, driving meaningful in vivo sleep promotion[7][8].

GPCR (Gi-coupled) signaling cascade initiated by M-II binding at MT1/MT2 receptors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary internal controls to verify both the dynamic range of the assay and the specific causality of the observed effects.

Protocol A: In Vitro cAMP Accumulation Assay (Functional Agonism)

Rationale: Because MT1 and MT2 are Gi-coupled receptors, their activation inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)[8]. To measure this inhibition accurately, baseline cAMP must first be artificially elevated using Forskolin (a direct adenylate cyclase activator).

Step-by-Step Methodology:

-

Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human MT1 or MT2 receptors (CHO-hMT1 / CHO-hMT2) in Ham's F-12 medium[2][8].

-

Causality Check: CHO cells lack endogenous melatonin receptors, providing a "null background" that prevents signal confounding from other GPCRs.

-

-

Assay Buffer Equilibration: Wash cells and incubate in Hank's Balanced Salt Solution (HBSS) containing 0.5 mM IBMX for 30 minutes.

-

Causality Check: IBMX is a phosphodiesterase (PDE) inhibitor. It prevents the premature degradation of cAMP, ensuring that the measured levels accurately reflect adenylate cyclase inhibition rather than downstream metabolism.

-

-

Stimulation & Treatment: Co-incubate cells with 1 μM Forskolin and varying concentrations of M-II (

to -

Lysis & Detection: Lyse the cells and quantify intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

-

System Validation: The assay is deemed valid only if the Forskolin-only control shows a >10-fold increase in cAMP over baseline, and the melatonin reference yields an IC50 within its established literature range.

Step-by-step in vitro functional assay workflow for quantifying M-II receptor agonism.

Protocol B: In Vivo Sleep Architecture Evaluation (EEG/EMG)

Rationale: To translate in vitro receptor agonism into physiological efficacy, sleep-wake cycles must be quantified. M-II has been shown to significantly increase Non-Rapid Eye Movement (NREM) sleep and decrease wakefulness in animal models at doses of 0.1 to 1 mg/kg[7].

Step-by-Step Methodology:

-

Surgical Implantation: Under anesthesia, implant cortical electroencephalogram (EEG) and nuchal electromyogram (EMG) electrodes in adult male cats or rats. Allow a strict 2-week recovery period.

-

Habituation: Acclimate animals to the recording chambers for 48 hours prior to dosing.

-

Causality Check: This eliminates stress-induced sleep disruption, which would otherwise mask the hypnotic effects of the compound.

-

-

Dosing & Recording: Administer M-II (e.g., 0.1 mg/kg, oral gavage) or vehicle control immediately prior to the light-off phase. Continuously record EEG/EMG signals for 6 to 12 hours.

-

Scoring & Analysis: Blindly score the recordings in 10-second epochs into Wakefulness, NREM sleep, and REM sleep based on frequency bands (delta vs. theta power) and muscle tone.

-

System Validation: The vehicle control must align with the species' baseline circadian sleep architecture. A statistically significant increase in NREM duration (p < 0.05) relative to vehicle confirms M-II's hypnotic efficacy[7].

References

-